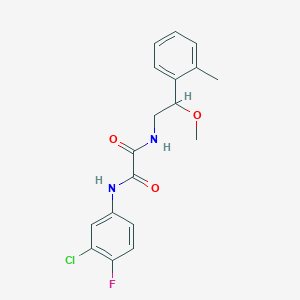

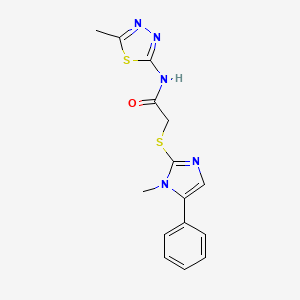

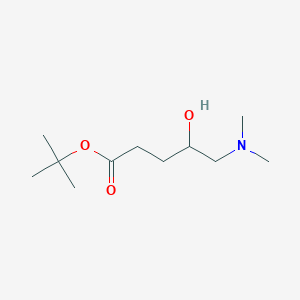

N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oxadiazoles are a class of organic compounds that contain a five-membered ring with two carbon atoms, one oxygen atom, and two nitrogen atoms . They are known for their broad range of chemical and biological properties, and are widely studied by researchers . Benzamides, on the other hand, are a class of compounds containing a benzene ring attached to an amide group.

Synthesis Analysis

The synthesis of oxadiazoles often involves the cyclization of suitable precursors, such as hydrazides or amidoximes . The synthesis of benzamides typically involves the reaction of a benzoyl chloride with an amine.Molecular Structure Analysis

The molecular structure of oxadiazoles consists of a five-membered ring with two carbon atoms, one oxygen atom, and two nitrogen atoms . The benzamide portion of the molecule consists of a benzene ring attached to an amide group.Chemical Reactions Analysis

The chemical reactions of oxadiazoles and benzamides can vary widely depending on the specific compound and the conditions. Oxadiazoles can undergo a variety of reactions, including substitutions and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazoles and benzamides can vary widely depending on their specific structure. For example, some oxadiazoles are solids at room temperature .科学研究应用

Anti-Infective Agents

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

1,2,4-oxadiazoles, including those with structures similar to the compound , have been synthesized as anti-infective agents. They have shown promising results against a variety of infections, including bacterial, viral, and leishmanial infections .

Methods of Application or Experimental Procedures

The synthesis of these compounds typically involves the use of heterocyclic scaffolds containing nitrogen and oxygen as heteroatoms. The specific methods and parameters can vary widely depending on the desired properties of the final product .

Results or Outcomes

These compounds have shown significant potential in combating various infectious diseases. However, the specific results, including quantitative data or statistical analyses, were not provided in the source .

Synthesis of Diverse Substituted Anilines

Specific Scientific Field

Organic Chemistry

Summary of the Application

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines, which are structurally similar to the compound . This method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif .

Methods of Application or Experimental Procedures

The synthesis involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This method does not require the use of protective groups .

Results or Outcomes

The method has been successful in producing a variety of substituted anilines with the 1,2,4-oxadiazole motif. However, the specific results, including quantitative data or statistical analyses, were not provided in the source .

Antibacterial Agents

Summary of the Application

1,2,4-oxadiazole derivatives have been synthesized and evaluated for their agricultural activities. Some of these compounds have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), which cause rice bacterial leaf blight and rice bacterial leaf streaks, respectively .

Methods of Application or Experimental Procedures

The synthesis of these compounds involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .

Results or Outcomes

Compounds 5m, 5r, 5u, 5v, 5x, and 5y showed strong antibacterial effects on Xoo, with EC50 values ranging from 19.44 to 36.25 μg/mL, superior to bismerthiazol (BMT, EC50 = 77.46 μg/mL) and thiodiazole copper (TDC, EC50 = 99.31 μg/mL). Compounds 5p, 5u, and 5v exhibited excellent antibacterial ability against Xoc, with EC50 values of 31.40, 19.04, and 21.78 μg/mL, respectively .

Energetic Materials

Specific Scientific Field

Materials Science

Summary of the Application

1,2,4-oxadiazole derivatives have been used in the development of energetic materials .

Methods of Application or Experimental Procedures

The specific methods and parameters can vary widely depending on the desired properties of the final product .

Results or Outcomes

These compounds have shown potential as a novel type of blunt energetic material with promising applications .

Anticancer Agents

Summary of the Application

1,2,4-oxadiazole derivatives have been synthesized and evaluated for their potential anticancer activities .

Results or Outcomes

These compounds have shown potential as anticancer agents. However, the specific results, including quantitative data or statistical analyses, were not provided in the source .

Blunt Energetic Materials

Summary of the Application

1,2,4-oxadiazole derivatives have been used in the development of blunt energetic materials .

安全和危害

未来方向

属性

IUPAC Name |

N-[1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c1-13-21-19(26-23-13)16-8-5-10-20-17(16)24-11-9-15(12-24)22-18(25)14-6-3-2-4-7-14/h2-8,10,15H,9,11-12H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUWWHXSJRELQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(N=CC=C2)N3CCC(C3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)furan-2-carboxamide](/img/structure/B3001147.png)

![2-Methyl-4-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B3001148.png)

![(7-Ethoxybenzofuran-2-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3001150.png)

![2-[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B3001154.png)

![N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B3001159.png)

![N-(4-cyanooxan-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3001160.png)